This compound can be synthesized through various chemical methods involving precursor compounds such as 2-Iminothiazolidin-4-one and aromatic aldehydes. It is classified under thiazoles and triazines based on its structural components and is recognized for its potential pharmacological properties, including antimicrobial and anticancer activities .
The synthesis of 4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione typically employs the following methods:
The molecular formula of 4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione is , with a molecular weight of 259.4 g/mol. The compound features a complex structure characterized by:
Property | Value |
---|---|
CAS Number | 89012-16-8 |
IUPAC Name | 4-methyl-6-phenyl-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione |
InChI Key | QDGVPGJXXAZHIB-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=S)N=C2N1C(=CS2)C3=CC=CC=C3 |
4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione is involved in several types of chemical reactions:
Common reagents include triethylamine for catalysis and various aromatic aldehydes for condensation reactions. The conditions often require controlled temperatures and specific solvent systems to optimize yields.
The mechanism of action for 4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione involves its interaction with molecular targets such as enzymes and receptors. Notably:
This interaction leads to therapeutic effects against various pathogens and may also influence cellular pathways involved in cancer progression.
The physical properties include:
Relevant chemical properties include:
These properties are crucial for understanding the compound's behavior in biological systems and its potential for pharmaceutical applications.
4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione has several scientific uses:
This compound represents a promising area for further research due to its diverse applications in medicinal chemistry and potential therapeutic benefits.
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0